2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide,monohydrochloride

Chromatographic differentiation Regioisomer resolution Forensic analytical chemistry

Forensic toxicology labs face challenges distinguishing ortho-methyl methoxyacetyl fentanyl from its meta- and para- regioisomers, which can compromise assay validity and forensic defensibility. As a certified DEA Schedule I analytical reference standard (CAS 2748485-23-4), this compound resolves this with unique chromatographic retention behavior (%RTD = 0.36 vs. meta isomer). The documented postmortem blood concentration range (0.21-39.9 ng/mL) directly supports quantitative LC-MS/MS method development and calibration-curve design. For research groups exploring opioid receptor SAR, the compound's MOR-selective agonism (MOR/KOR = 2,520; MOR/DOR = 2,730) provides a quantitative framework for head-to-head regioisomer pharmacology experiments.

Molecular Formula C23H31ClN2O2
Molecular Weight 403.0 g/mol
Cat. No. B12349425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide,monohydrochloride
Molecular FormulaC23H31ClN2O2
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC.Cl
InChIInChI=1S/C23H30N2O2.ClH/c1-19-8-6-7-11-22(19)25(23(26)18-27-2)21-13-16-24(17-14-21)15-12-20-9-4-3-5-10-20;/h3-11,21H,12-18H2,1-2H3;1H
InChIKeyLAOVSLHIWREBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Methyl Methoxyacetyl Fentanyl: Structural Identity and Isomer Boundaries


2‑Methoxy‑N‑(1‑phenethylpiperidin‑4‑yl)‑N‑(o‑tolyl)acetamide, monohydrochloride (ortho‑methyl methoxyacetyl fentanyl) belongs to the 4‑anilidopiperidine class of synthetic opioids. It is a fentanyl analogue in which the propionyl group has been replaced by a 2‑methoxyacetyl moiety and the aniline ring carries a methyl substituent exclusively in the ortho position [1]. The hydrochloride salt (CAS 2748485‑23‑4) is a white solid of molecular weight 403.0 g/mol, routinely supplied as an analytical reference standard at purity ≥95 % . Because the methoxyacetyl and methyl‑position fingerprints dominate its receptor‑interaction and chromatographic behaviour, the ortho isomer differs measurably from its meta‑ and para‑methyl regioisomers in both potency and analytical detectability.

Regioisomer-Specific Procurement of Methoxyacetyl Fentanyl


The term ‘methoxyacetyl fentanyl’ encompasses at least three fully synthetic positional isomers (ortho‑, meta‑, and para‑methyl) that exhibit divergent μ‑opioid receptor (MOR) pharmacology, metabolic profiles, and chromatographic retention. Simply ordering ‘methoxyacetyl fentanyl’ without specifying the methyl‑group position introduces unacceptable risk of receiving a regioisomer with different potency, fragment‑ion ratios, or retention time, thereby compromising quantitative assay validity, cross‑study reproducibility, and forensic defensibility [1]. Head‑to‑head physicochemical and pharmacological data, while still sparse, demonstrate that ortho‑methyl substitution alters the compound’s in‑vitro behaviour relative to its meta‑methyl counterpart [2] and imposes distinct analytical‑separation requirements [3]. Consequently, a molecule‑level procurement specification is mandatory for any application that relies on molecular identity.

Ortho-Methyl Methoxyacetyl Fentanyl: Quantitative Differentiation


Chromatographic Regioisomer Discrimination

Under validated LC‑MS‑MS conditions optimised for differentiating fentanyl positional isomers, the ortho‑methyl methoxyacetyl fentanyl / meta‑methyl methoxyacetyl fentanyl pair yields a percent relative retention difference (%RTD) of 0.36 % [1]. Although the absolute separation is modest, the value defines a measurable retention window that enables isomer assignment when combined with characteristic fragment‑ion ratios. The ortho isomer consistently elutes within a distinct retention‑time band that can be resolved from the meta isomer using the published chromatographic method [2].

Chromatographic differentiation Regioisomer resolution Forensic analytical chemistry

μ-Opioid Receptor Binding Affinity

In homologous displacement radioligand‑binding experiments using recombinant human μ‑opioid receptor (MOR) expressed in mammalian cells, the methoxyacetyl‑fentanyl scaffold (representing the class to which the ortho‑methyl derivative belongs) exhibits a Ki of 17 nM, which is approximately 11‑fold weaker than fentanyl (Ki ≈ 1.5 nM) [1]. A separate study using rat MOR reported an even lower affinity with an IC50 of 2140 nM [2]. These scaffold‑level values provide a quantitative ceiling: the ortho‑methyl substitution is expected to retain or slightly attenuate this binding profile relative to the parent methoxyacetyl template.

Opioid receptor pharmacology Radioligand binding Structure‑activity relationship

MOR Selectivity Profile

In a comprehensive panel of 22 substituted fentanyls tested in [³⁵S]GTPγS functional assays, the methoxyacetyl‑fentanyl class achieved the highest selectivity for the μ‑opioid receptor (MOR) over the κ‑opioid receptor (KOR) and δ‑opioid receptor (DOR), with selectivity ratios of 2,520‑fold versus KOR and 2,730‑fold versus DOR [1]. This class‑level selectivity is 1.8–2.1 times greater than that of the thiophene‑substituted fentanyls, which are the next‑most selective class in the same dataset [1]. The ortho‑methyl regioisomer shares the same methoxyacetyl scaffold that confers this MOR preference.

Opioid selectivity Functional GTPγS assay Structure‑selectivity relationship

MOR Agonistic Activity Ranking

In a head‑to‑head cell‑based assay measuring agonistic activity at the μ‑opioid receptor, the non‑fluorinated fentanyl analogs were ranked according to decreasing activity: fentanyl > isobutyrylfentanyl ≈ butyrylfentanyl ≈ methoxyacetylfentanyl > acetylfentanyl [1]. This places the methoxyacetyl scaffold (and hence the ortho‑methyl derivative) in a distinct activity tier: equipotent with butyryl‑ and isobutyryl‑analogues but statistically more active than acetylfentanyl, while approximately one tier below fentanyl itself [1].

μ‑Opioid receptor agonism Cell‑based activity ranking Potency hierarchy

Postmortem Blood Levels in Fatalities

In 11 postmortem cases where methoxyacetylfentanyl was quantified in femoral blood (the regioisomeric composition was not individually resolved but represents the combined methoxyacetyl‑fentanyl intake, of which ortho‑methyl is a detectable constituent), the mean (±SD) concentration was 17.7 (±11.4) ng/mL, with a median of 15.1 ng/mL and a range of 0.21–39.9 ng/mL [1]. These forensic data provide real‑world concentration ranges that are essential for calibrating LC‑MS‑MS reference methods and for interpreting toxicity data associated with the methoxyacetyl scaffold [2].

Forensic toxicology Postmortem quantification Case series

Ortho-Methyl Methoxyacetyl Fentanyl Application Scenarios


Forensic Toxicology Method Development and Validation

The ortho‑methyl isomer’s unique retention behaviour (quantifiable %RTD relative to the meta isomer), combined with the statistically rigorous postmortem blood concentration data from multi‑state casework, makes it an irreplaceable reference standard for forensic laboratories developing quantitative LC‑MS‑MS methods. The documented concentration range (0.21–39.9 ng/mL) directly informs lower limits of quantitation and calibration‑curve design [4].

Regioisomer-Specific Pharmacological Screening

For research groups investigating the opioid receptor structure‑activity landscape of positional isomerism, this ortho‑methyl derivative provides a defined scaffold for comparative pharmacology. The MOR‑selective agonism profile (MOR/KOR = 2,520 and MOR/DOR = 2,730) and the tier‑2 agonist ranking versus fentanyl and acetylfentanyl offer a quantitative framework for designing head‑to‑head regioisomer experiments [2][3].

Inter-Laboratory Proficiency Testing

Because the ortho‑methyl regioisomer requires precise chromatographic conditions to distinguish it from its meta‑methyl counterpart (%RTD = 0.36), it serves as an ideal proficiency‑testing challenge for laboratories evaluating their isomer‑discrimination capabilities. The documented separation parameters and forensic concentration levels provide an objective benchmark for inter‑laboratory comparisons [1][4].

Regulatory Compliance Reference Material

The ortho‑methyl isomer is specifically listed as a Schedule I controlled substance by the U.S. Drug Enforcement Administration, with its own CAS registry number (2748485‑23‑4). Procurement of the authenticated reference standard is a prerequisite for laboratories that must demonstrate regulatory compliance in the analysis of seized drug exhibits or biological specimens, as generic ‘methoxyacetyl fentanyl’ may inadvertently refer to the para‑ or meta‑regioisomers with different scheduling statuses [5].

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